molecular formula C7H3BrFNO3S B2751393 1-Bromo-4-cyano-2-fluorosulfonyloxybenzene CAS No. 2411262-44-5

1-Bromo-4-cyano-2-fluorosulfonyloxybenzene

Cat. No. B2751393
CAS RN: 2411262-44-5
M. Wt: 280.07
InChI Key: YJXZCHNFEMYHBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be based on the benzene ring, a hexagonal ring of carbon atoms with alternating single and double bonds. The bromo, cyano, and fluorosulfonyloxy groups would be attached to the carbon atoms in the 1, 4, and 2 positions, respectively .


Physical And Chemical Properties Analysis

Without specific data, I can only speculate on the properties of this compound. It’s likely to be a solid at room temperature, given the presence of the benzene ring. The different functional groups would give it unique chemical properties, such as reactivity with certain other chemicals .

Scientific Research Applications

1. Application in Fluorosulfonylation

1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a compound structurally similar to 1-Bromo-4-cyano-2-fluorosulfonyloxybenzene, has been developed as a new fluorosulfonylation reagent. This reagent, with its three addressable handles (vinyl, bromide, and sulfonyl fluoride), functions as a tris-electrophile and as a sulfur(vi) fluoride exchange (SuFEx) clickable material. It's used in the regioselective synthesis of 5-sulfonylfluoro isoxazoles via a [3+2] cycloaddition with N-hydroxybenzimidoyl chlorides, providing a direct route to functionalized isoxazoles with sulfonyl fluoride moieties (Leng & Qin, 2018).

2. Role in Synthesis of Triazines

N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide), related to the bromo and sulfonyl groups in 1-Bromo-4-cyano-2-fluorosulfonyloxybenzene, are used as catalysts for synthesizing 3,5,6-trisubstituted-1,2,4-triazines from readily available acid hydrazides, ammonium acetate, and dicarbonyl compounds. This occurs at 100 °C in good to excellent yields under solvent-free conditions (Ghorbani‐Vaghei et al., 2015).

3. Electrolyte Additive for Lithium-Ion Batteries

4-bromo-2-fluoromethoxybenzene (BFMB), sharing structural similarities with 1-Bromo-4-cyano-2-fluorosulfonyloxybenzene, is used as a bi-functional electrolyte additive for lithium-ion batteries. It shows potential in enhancing battery safety by providing overcharge protection and fire retardancy without affecting the normal cycle performance of the batteries. The additive can form a polymer film at 4.6 V, preventing voltage rise when overcharging, and enhances the thermal stability of lithium-ion batteries (Zhang, 2014).

Mechanism of Action

The mechanism of action would depend on how this compound is used. For example, if it’s used as a reagent in a chemical reaction, its mechanism of action would involve the reactions it undergoes to form the desired product .

Safety and Hazards

As with any chemical, handling “1-Bromo-4-cyano-2-fluorosulfonyloxybenzene” would require appropriate safety measures. These might include wearing protective clothing and working in a well-ventilated area .

properties

IUPAC Name

1-bromo-4-cyano-2-fluorosulfonyloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO3S/c8-6-2-1-5(4-10)3-7(6)13-14(9,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXZCHNFEMYHBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)OS(=O)(=O)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.